molecular formula C27H30ClN3O6 B122961 Barnidipine hydrochloride CAS No. 104757-53-1

Barnidipine hydrochloride

Cat. No.: B122961
CAS No.: 104757-53-1
M. Wt: 528.0 g/mol
InChI Key: XEMPUKIZUCIZEY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Barnidipine hydrochloride is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . These calcium channels, particularly the L-type slow channels, are the primary targets of barnidipine . These channels play a crucial role in regulating the contraction and relaxation of smooth muscle cells, thereby controlling blood pressure.

Mode of Action

This compound interacts with its targets, the L-type calcium channels, by binding to them and blocking the influx of calcium ions . This blockage inhibits the contraction of the smooth muscle cells in the vascular wall, leading to vasodilation . The reduction of peripheral vascular resistance secondary to its vasodilatory action is the primary mechanism of its antihypertensive effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells. This disruption leads to the relaxation of the smooth muscle cells in the vascular wall, resulting in vasodilation and a decrease in blood pressure .

Pharmacokinetics

The metabolism and pharmacokinetics of this compound were evaluated following single oral administration of a sustained release formulation to healthy male volunteers . The primary metabolic pathways in humans are hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring . When the sustained release and normal capsules were administered at a dose of 10 mg to six subjects in a crossover design, the absorption of the sustained release formulation was slightly reduced but its bioavailability was comparable to that of the normal formulation .

Result of Action

The molecular effect of this compound’s action is the blockage of the L-type calcium channels, leading to a decrease in the influx of calcium ions . On a cellular level, this results in the relaxation of the smooth muscle cells in the vascular wall, causing vasodilation . Clinically, this leads to a reduction in peripheral vascular resistance and a decrease in blood pressure .

Action Environment

Environmental factors such as excessive salt consumption, inadequate potassium intake, obesity, alcohol use, physical inactivity, and poor nutrition could influence the incidence of hypertension in persons of different age groups . These factors could potentially affect the efficacy of this compound in controlling high blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Barnidipine involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form a dihydropyridine intermediate. This intermediate is then reacted with 1-benzyl-3-pyrrolidinol to yield Barnidipine .

Industrial Production Methods: Industrial production of Barnidipine typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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